Oseltamivir citric acid adduct is a chemical compound formed by the combination of oseltamivir, an antiviral medication, and citric acid. This adduct is significant in pharmacology due to its role in enhancing the solubility and stability of oseltamivir, which is primarily used for the treatment and prevention of influenza. The compound has a molecular formula of and a molecular weight of approximately 486.51 g/mol. It appears as a white solid and has been identified with the CAS number 2738248-87-6 .
Oseltamivir was originally developed by the pharmaceutical company Roche and is marketed under the brand name Tamiflu. The citric acid adduct is synthesized to improve the pharmacokinetic properties of oseltamivir, making it more effective in clinical applications. This compound is particularly relevant in settings where enhanced solubility is required for oral formulations .
The synthesis of oseltamivir citric acid adduct involves several methods, primarily focusing on improving the solubility and stability of oseltamivir. The synthesis process typically follows these steps:
The molecular structure of oseltamivir citric acid adduct can be represented as follows:
The chemical structure can be visualized using various chemical drawing software or databases that provide 2D and 3D representations. The presence of multiple functional groups contributes to its unique properties as an antiviral agent.
Oseltamivir citric acid adduct participates in several chemical reactions that are essential for its efficacy as an antiviral agent:
The mechanism of action for oseltamivir involves its conversion into oseltamivir carboxylate, which is the active form that inhibits viral neuraminidase enzymes. This inhibition blocks the release of new viral particles from infected cells, thereby reducing viral load and alleviating symptoms associated with influenza infection.
Oseltamivir citric acid adduct is primarily used in scientific research and clinical settings for:
The development and application of oseltamivir citric acid adduct represent significant advancements in antiviral therapies, particularly in addressing seasonal influenza outbreaks and potential pandemics.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5